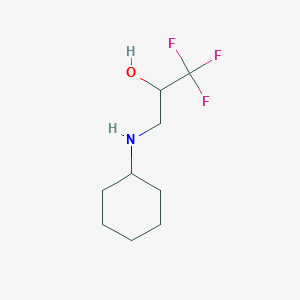

3-(Cyclohexylamino)-1,1,1-trifluoro-2-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(Cyclohexylamino)-1-propanesulfonic Acid”, also known as CHAPS, is a detergent with a high affinity for basic proteins that can be used to extract these proteins from biological samples and solubilize them .

Synthesis Analysis

Cyclohexylamine, a related compound, is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction analysis . For example, the structure of cyclohexylamine, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds. It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization .Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . For example, cyclohexylamine, a related compound, is a colorless liquid with a fishy odor and is miscible with water .Wissenschaftliche Forschungsanwendungen

1. Model for Silica Surfaces

The study by Feher, Newman, and Walzer (1989) highlights the use of cyclohexyltrichlorosilane derivatives as models for silica surfaces. These derivatives, including cyclohexylamino structures, are significant in understanding the molecular structure and reactivity of silica, a key material in various scientific fields (Feher, Newman, & Walzer, 1989).

2. Hydroxyl Radical Production

Atkinson and Aschmann (1993) conducted research on hydroxyl radical production from the reactions of ozone with alkenes. Their work, involving cyclohexane derivatives, contributes to understanding atmospheric chemistry and pollution control strategies (Atkinson & Aschmann, 1993).

3. Hydrodeoxygenation in Chemical Production

Research by Liu et al. (2017) explored the hydrodeoxygenation of lignin-derived phenols to cyclohexanols using cobalt-based catalysts. This process is vital for producing essential industrial chemicals and pharmaceuticals from renewable resources (Liu, Jia, Xu, Zhang, & Fu, 2017).

4. Catalysis in Chemical Synthesis

Wang et al. (2011) demonstrated the use of Pd nanoparticles on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol derivatives, including cyclohexanone. This research is crucial for developing more efficient and selective catalysts in chemical synthesis (Wang, Yao, Li, Su, & Antonietti, 2011).

Wirkmechanismus

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For example, oclacitinib, a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor, inhibits signal transduction when the JAK is activated and thus helps downregulate expression of inflammatory cytokines .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(cyclohexylamino)-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h7-8,13-14H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOQFPFCGXFDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2682088.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propionamide](/img/structure/B2682093.png)

![N1-benzyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682095.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B2682099.png)

![2-[4-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2682103.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2682105.png)

![Methyl 6-chloro-3-[(3-methylmorpholin-4-yl)sulfonyl]pyridine-2-carboxylate](/img/structure/B2682109.png)